molecular formula C6H12N2S4 B1436028 Thiram D12 CAS No. 69193-86-8

Thiram D12

Cat. No.: B1436028
CAS No.: 69193-86-8
M. Wt: 252.5 g/mol
InChI Key: KUAZQDVKQLNFPE-MGKWXGLJSA-N
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Description

Thiram D12, also known as deuterium-labeled Thiram, is a fungicide widely used in agriculture to protect seeds, vegetables, and fruits from fungal diseases. It is also employed as a vulcanization accelerator in the rubber industry. This compound is the deuterium-labeled version of Thiram, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen .

Mechanism of Action

Target of Action

Thiram D12, also known as tetramethylthiuram disulfide, is primarily used as a fungicide . The primary targets of this compound are the metabolic processes essential for the survival of fungi . By inhibiting these processes, this compound effectively curbs the growth of fungi .

Mode of Action

This compound interacts with its targets by inhibiting spore germination and mycelium growth . It achieves this by interfering with a variety of enzymes involved in the respiration process, including cytochrome P450 and alcohol dehydrogenase . This disruption in the metabolic processes of fungi leads to their inability to grow and survive .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It disrupts key metabolic processes essential for fungal survival, leading to inhibited fungal growth . In addition, this compound has been found to regulate Sphingolipid metabolism, which may further affect the occurrence of certain diseases .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, play a crucial role in its bioavailability. This compound is known to inhibit the activity of the 11HSD2 enzyme, reducing the inactivation of certain compounds and promoting their effects .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of fungal growth. It achieves this by disrupting key metabolic processes essential for fungal survival . This compound also has a strong repellent action against birds, rodents, and deer, protecting sown and emerging seeds from being eaten by these animals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound exhibits low-to-moderate persistence in soil and groundwater . Its breakdown products, including copper dimethyldithiocarbamate and carbon disulfide, pose environmental risks . Furthermore, this compound is known to cause irritation to the eyes, skin, and respiratory tract in humans, with acute exposure potentially leading to neurotoxic effects . Its toxicity also extends to wildlife, making it a concern for ecological balance .

Biochemical Analysis

Biochemical Properties

Thiram D12 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of essential cellular components. This compound inhibits the activity of enzymes such as acetaldehyde dehydrogenase and aldehyde dehydrogenase, which are crucial for the detoxification of aldehydes in cells. This inhibition leads to the accumulation of toxic aldehydes, disrupting cellular processes and ultimately causing cell death .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce oxidative stress in cells by generating reactive oxygen species, leading to damage to cellular components such as lipids, proteins, and DNA. This oxidative stress can trigger apoptosis, a programmed cell death process, in affected cells. Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, forming covalent bonds with essential amino acid residues. This binding prevents the enzymes from catalyzing their respective reactions, leading to the accumulation of toxic intermediates and disruption of metabolic pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes involved in cellular stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or microbial activity. The degradation products of this compound may have different biochemical properties and toxicities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent oxidative stress, chronic inflammation, and alterations in cellular metabolism, leading to long-term cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and transient changes in cellular function. At higher doses, this compound can induce severe oxidative damage, inflammation, and apoptosis in various tissues. Threshold effects have been observed, where a certain dosage level triggers a significant increase in toxic effects. High doses of this compound can also lead to toxic or adverse effects, such as neurotoxicity, hepatotoxicity, and reproductive toxicity in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play essential roles in cellular metabolism. It inhibits enzymes such as acetaldehyde dehydrogenase and aldehyde dehydrogenase, disrupting the detoxification of aldehydes and leading to the accumulation of toxic intermediates. This compound also affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. This compound may accumulate in specific cellular compartments, such as the mitochondria, where it exerts its toxic effects. The localization and accumulation of this compound within cells can influence its activity and function, leading to differential effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it disrupts mitochondrial function and induces oxidative stress. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiram D12 is synthesized by replacing the hydrogen atoms in Thiram with deuterium. The synthesis involves the reaction of carbon disulfide with dimethylamine in the presence of deuterium oxide (D2O) to form the deuterium-labeled dithiocarbamate. This intermediate is then oxidized to produce this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of deuterium oxide and other reagents in controlled conditions to ensure the efficient incorporation of deuterium into the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiram D12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a fungicide and its applications in other fields .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction usually takes place under basic conditions.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms and substituted derivatives.

Comparison with Similar Compounds

Thiram D12 belongs to the class of dithiocarbamate fungicides, which includes other compounds such as Ziram, Ferbam, and Mancozeb. Compared to these compounds, this compound has unique properties due to the presence of deuterium, which enhances its stability and allows for more precise analytical measurements .

Similar Compounds

This compound’s unique deuterium labeling makes it a valuable tool in scientific research and industrial applications, providing enhanced stability and precise analytical capabilities.

Properties

IUPAC Name

bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZQDVKQLNFPE-MGKWXGLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SSC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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